molecular formula C13H16O3 B12432849 Ethyl 4-(3-methoxyphenyl)but-3-enoate CAS No. 18904-42-2

Ethyl 4-(3-methoxyphenyl)but-3-enoate

Cat. No.: B12432849
CAS No.: 18904-42-2
M. Wt: 220.26 g/mol
InChI Key: ZUIORIZXWHCMHC-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methoxyphenyl)but-3-enoate is an α,β-unsaturated ester characterized by a 3-methoxyphenyl substituent at the γ-position of the butenoate chain. The methoxy group at the 3-position of the phenyl ring influences electronic properties, enhancing resonance stabilization and modulating reactivity in nucleophilic additions or cycloadditions .

Properties

CAS No.

18904-42-2

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 4-(3-methoxyphenyl)but-3-enoate

InChI

InChI=1S/C13H16O3/c1-3-16-13(14)9-5-7-11-6-4-8-12(10-11)15-2/h4-8,10H,3,9H2,1-2H3

InChI Key

ZUIORIZXWHCMHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC=CC1=CC(=CC=C1)OC

Origin of Product

United States

Preparation Methods

Electrochemical Synthesis

Reaction Setup and Mechanism

Electrochemical methods offer a sustainable pathway for synthesizing Ethyl 4-(3-methoxyphenyl)but-3-enoate. A representative procedure involves an undivided electrochemical cell equipped with a graphite felt anode and platinum cathode. The reaction mixture comprises sodium cinnamate (0.300 mmol), ethyl diazoacetate (2.5 equiv), and LiClO₄ (1.2 equiv) in a MeCN/H₂O (3:1) solvent system. Under constant current (5 mA) at 50°C for 4 hours, the reaction proceeds via electrophilic addition of the diazo compound to the cinnamate, followed by elimination to form the α,β-unsaturated ester.

Optimization and Yield

Key parameters influencing yield include:

  • Current density : 5 mA ensures controlled electron transfer without side reactions.
  • Temperature : Elevated temperatures (50°C) accelerate kinetics but require careful monitoring to prevent decomposition.
  • Solvent polarity : A MeCN/H₂O mixture enhances solubility of ionic intermediates while stabilizing the transition state.
    Purification via silica gel chromatography yields 69% of the target compound, with no detectable byproducts via TLC or GC-MS.

Horner-Wadsworth-Emmons Condensation in Deep Eutectic Solvents

Reaction Design

The Horner-Wadsworth-Emmons (HWE) reaction between 3-methoxybenzaldehyde and triethyl phosphonoacetate in a choline chloride/urea deep eutectic solvent (DES) provides a high-yielding route. DBU (2 equiv) acts as a base, facilitating deprotonation of the phosphonate, while MgBr₂ (20 mol%) enhances electrophilicity of the aldehyde.

Solvent and Catalytic Effects
  • DES advantages : The ChCl/Urea DES (1:2 molar ratio) reduces environmental impact compared to volatile organic solvents, achieving 75% yield at room temperature.
  • Base selection : DBU outperforms weaker bases (e.g., piperidine) by stabilizing the oxyanion intermediate, critical for E-selectivity (E/Z > 99:1).

Table 1: HWE Reaction Optimization

Parameter Optimal Value Yield (%) E/Z Ratio
Solvent ChCl/Urea DES 75 >99:1
Temperature (°C) 25 75 >99:1
Base DBU 75 >99:1

Catalytic Asymmetric Synthesis

N-Heterocyclic Carbene (NHC) Catalysis

Asymmetric synthesis employs chiral NHC catalysts to induce enantioselectivity. A reported method uses NHC-L (10 mol%) with Selectfluor as an oxidant in CHCl₃/MeOH. The reaction between 3-methoxycinnamaldehyde and ethyl diazoacetate proceeds via a Staudinger-type [2+2] cycloaddition, followed by ring-opening to yield the enantiomerically enriched product.

Stereochemical Outcomes
  • Enantiomeric excess (ee) : 93% ee achieved at -5°C, attributed to enhanced catalyst rigidity at lower temperatures.
  • Z/E selectivity : A Z/E ratio of 8:1 is maintained through steric guidance from the NHC’s mesityl groups.

Table 2: Catalytic Asymmetric Conditions

Catalyst Temperature (°C) ee (%) Z/E Ratio Yield (%)
NHC-L 25 89 7.1:1 56
NHC-L -5 93 8.2:1 85

Industrial Scalability and Process Considerations

Continuous Flow Electrochemistry

Scaling the electrochemical method requires transitioning from batch to continuous flow reactors. Key advantages include:

  • Residence time control : Minimizes over-oxidation byproducts.
  • Heat management : Microfluidic channels enable rapid heat dissipation, critical for exothermic steps.

Solvent Recycling in DES-Based Reactions

The ChCl/Urea DES can be reused for three cycles with minimal yield drop (81% → 75% → 72%), reducing waste and costs. Post-reaction extraction with ethyl acetate separates the product while retaining the DES phase for subsequent batches.

Comparative Analysis of Methodologies

Table 3: Method Comparison

Method Yield (%) ee (%) Sustainability Scalability
Electrochemical 69 High Moderate
HWE in DES 75 Very High High
Catalytic Asymmetric 85 93 Moderate Low

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methoxyphenyl)but-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield 4-(3-methoxyphenyl)but-3-enoic acid, while reduction with LiAlH4 can produce 4-(3-methoxyphenyl)but-3-en-1-ol.

Scientific Research Applications

Ethyl 4-(3-methoxyphenyl)but-3-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which ethyl 4-(3-methoxyphenyl)but-3-enoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, in cancer research, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Data/Applications Reference
Ethyl 4-(3-methoxyphenyl)but-3-enoate γ-3-methoxyphenyl, α,β-unsaturated ester ~220.24 (calculated) N/A (hypothetical applications) -
Ethyl (3E)-2-oxo-4-phenylbut-3-enoate β-ketone, γ-phenyl 218.25 Intermediate in heterocycle synthesis
Ethyl 3-(4'-geranyloxy-3'-methoxyphenyl)-2-propenoate (EGMP) Geranyloxy group, α,β-unsaturated ester ~388.47 Chemopreventive agent in colon carcinogenesis
Ethyl 2-(4-((2-(4-(3-(3-methoxyphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Thiazole, piperazine, urea linkage 582.1 (observed via ESI-MS) High synthetic yield (91.5%) in kinase inhibitor synthesis

Electronic and Steric Effects

  • Ethyl (3E)-2-oxo-4-phenylbut-3-enoate: The β-ketone group increases electrophilicity at the α,β-unsaturated position, making it more reactive in Michael additions compared to the target compound. The absence of a methoxy group reduces resonance stabilization .
  • EGMP : The geranyloxy chain introduces significant steric bulk and lipophilicity, enhancing membrane permeability and bioavailability. This contrasts with the target compound’s smaller 3-methoxyphenyl group, which may limit lipid solubility .

Physicochemical Properties

  • Molecular Weight and Solubility : EGMP’s higher molecular weight (388.47 vs. ~220.24) correlates with lower aqueous solubility, whereas the target compound’s smaller size may improve pharmacokinetic profiles.
  • Reactivity: The β-ketone in Ethyl (3E)-2-oxo-4-phenylbut-3-enoate facilitates cyclocondensation reactions, unlike the target compound’s ester, which is more stable under basic conditions .

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